3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol
Overview
Description
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol is a complex organic compound with a variety of applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-methoxyethylphenol with epichlorohydrin under basic conditions to form an epoxide intermediate.
Nucleophilic substitution: The epoxide intermediate is then reacted with isopropylamine to introduce the amino group, resulting in the formation of an amino alcohol.
Etherification: The final step involves the reaction of the amino alcohol with another equivalent of 2-methoxyethylphenol under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-phenoxypropan-2-ol: Lacks the methoxyethyl group, resulting in different chemical properties and reactivity.
1-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(4-methoxyphenoxy)propan-2-ol: Contains a methoxy group on the phenyl ring, affecting its electronic properties and interactions.
Uniqueness
3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and amino groups allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO5/c1-14(2)19-10-16(20)11-23-12-17(21)13-24-18-6-4-15(5-7-18)8-9-22-3/h4-7,14,16-17,19-21H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETHZMZYJZUIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCC(COC1=CC=C(C=C1)CCOC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163685-37-8 | |
Record name | 1-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163685378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-3-(4-(2-METHOXYETHYL)PHENOXY)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6OOH390K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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